molecular formula C7H8OSi B12508830 Methyl(phenyl)silanone CAS No. 9005-12-3

Methyl(phenyl)silanone

Cat. No.: B12508830
CAS No.: 9005-12-3
M. Wt: 136.22 g/mol
InChI Key: IXKNJYSAWNJQQY-UHFFFAOYSA-N
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Description

Contextualization within the Field of Organosilicon Reactive Intermediates

Organosilicon chemistry has witnessed a surge of research activity, particularly in the study of silicon-centered reactive intermediates. gelest.com These transient species, which include silylenes (R₂Si:), silenes (R₂Si=CR₂), disilenes (R₂Si=SiR₂), and silanones (R₂Si=O), were once considered mere curiosities, with some believed to be incapable of existence. gelest.com Today, they are recognized as crucial players in numerous organosilicon reactions. bohrium.com

Silanones, as the silicon counterparts of ketones, are a key class of these reactive intermediates. researchgate.netwikipedia.org Their study is integral to understanding reaction mechanisms in organosilicon chemistry. Methyl(phenyl)silanone (B12508807) serves as a quintessential example of a transient silanone, where the silicon atom is bonded to both a methyl and a phenyl group, in addition to the double bond with oxygen. Its investigation offers a window into the fundamental reactivity of this important functional group.

The Nature of Silicon-Oxygen Double Bonds and the Transient Character of Silanones

The defining feature of a silanone is the silicon-oxygen double bond (Si=O). Unlike the robust carbon-oxygen double bond in ketones, the Si=O bond is inherently unstable and highly reactive. wikipedia.org This instability is attributed to two primary factors:

Weak π-bond: The overlap between the p-orbitals of silicon and oxygen is less effective than that between carbon and oxygen, resulting in a weak pi (π) bond and a small HOMO-LUMO energy gap. wikipedia.org

High Polarity: The significant difference in electronegativity between silicon and oxygen leads to a highly polarized Siδ+–Oδ− bond. wikipedia.org

This inherent instability means that silanones like this compound are typically transient species. They readily undergo oligomerization or polymerization to form more stable siloxanes, which contain repeating Si-O single bonds. wikipedia.org The high reactivity of the Si=O double bond also leads to various insertion reactions, for instance, into Si-O and Si-Cl bonds. gelest.com

Historical Development and Challenges in the Study of Silanones

The concept of silanones dates back to 1901, when Kipping and Lloyd first postulated their existence; however, their experimental products were later identified as siloxanes. wikipedia.org For over a century, the transient nature of silanones posed a significant challenge to chemists, preventing their isolation and direct characterization under normal conditions. oup.com

The study of these elusive molecules has heavily relied on indirect methods, such as trapping experiments and spectroscopic detection in inert gas matrices at extremely low temperatures (matrix isolation). oup.comthieme-connect.com For instance, the formation of transient silanones has been inferred from the products of reactions between silylenes and oxygen-containing compounds. nih.gov It was not until 2014 that a stable silanone was successfully synthesized and isolated, a breakthrough achieved through the use of bulky substituents that sterically shielded the reactive Si=O bond and coordination to a metal center. wikipedia.orgresearchgate.net

The challenges in studying transient silanones like this compound are multifaceted:

ChallengeDescription
High Reactivity Prone to rapid oligomerization and reactions with other molecules, making isolation difficult. wikipedia.org
Short Lifetime Exists for only fleeting moments under typical reaction conditions. nih.gov
Complex Reaction Mixtures Generation methods often produce a variety of other products, complicating analysis. gelest.com
Need for Specialized Techniques Requires sophisticated methods like laser flash photolysis and matrix isolation spectroscopy for detection and characterization. oup.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

9005-12-3

Molecular Formula

C7H8OSi

Molecular Weight

136.22 g/mol

IUPAC Name

methyl-oxo-phenylsilane

InChI

InChI=1S/C7H8OSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

IXKNJYSAWNJQQY-UHFFFAOYSA-N

Canonical SMILES

C[Si](=O)C1=CC=CC=C1

Related CAS

9005-12-3

Origin of Product

United States

Theoretical and Computational Chemistry of Methyl Phenyl Silanone

Quantum Chemical Characterization of Electronic Structure and Bonding

The electronic structure and bonding in Methyl(phenyl)silanone (B12508807), a molecule featuring a silicon-oxygen double bond (Si=O), can be thoroughly investigated using a variety of quantum chemical methods. These approaches provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds holding it together.

Analysis of Valence Bond Theory and Molecular Orbital Theory Applications

Valence Bond Theory (VBT) describes covalent bonds as the result of the overlap of atomic orbitals from adjacent atoms. In this compound, VBT would depict the Si=O double bond as consisting of a sigma (σ) bond and a pi (π) bond. The σ bond is formed by the head-on overlap of hybrid orbitals on silicon and oxygen. The π bond arises from the side-on overlap of p-orbitals on these atoms. A key aspect of VBT is the concept of resonance, which would be important in describing the delocalization of electrons between the phenyl ring and the silanone functional group.

Molecular Orbital Theory (MOT) , in contrast, considers the formation of molecular orbitals that extend over the entire molecule. acs.orgyoutube.com In this framework, the atomic orbitals of all the atoms in this compound would combine to form a set of bonding, non-bonding, and antibonding molecular orbitals. The electrons then fill these molecular orbitals according to their energy levels. MOT is particularly effective at explaining the electronic spectra and ionization energies of molecules. For this compound, MO theory would provide a detailed energy level diagram and depict the delocalized nature of the π-system, encompassing the Si=O bond and the phenyl ring.

Computational Determination of Wiberg Bond Indices and Natural Population Analysis

To provide quantitative insights into the bonding and electronic structure of this compound, computational methods are employed to calculate specific properties like Wiberg Bond Indices and to perform Natural Population Analysis.

Wiberg Bond Indices (WBI) are a measure of the bond order between two atoms, calculated from the electron density matrix. youtube.comsemanticscholar.org A higher WBI value indicates a stronger, more covalent bond. For this compound, the WBI for the Si=O bond would be of particular interest, as it would quantify the degree of double bond character. Similarly, the WBIs for the Si-C(phenyl), Si-C(methyl), and C-C bonds within the phenyl ring would provide a quantitative description of the bonding throughout the molecule.

Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge among the atoms in a molecule. uni-rostock.dewisc.eduopenmx-square.org This analysis provides "natural atomic charges," which offer a more chemically intuitive picture of charge distribution than other methods. In this compound, NPA would reveal the polarity of the Si=O bond by assigning partial positive and negative charges to the silicon and oxygen atoms, respectively. It would also show the charge distribution across the phenyl ring and the methyl group.

Due to the absence of specific computational studies on this compound in the available literature, a data table of its Wiberg Bond Indices and Natural Population Analysis cannot be provided at this time.

Prediction of Electronic Properties and Charge Distribution

The phenyl group attached to the silicon atom would influence the electronic structure through inductive and resonance effects. The phenyl group is generally electron-withdrawing inductively but can act as an electron donor or acceptor through resonance, depending on the electronic demand of the substituent. In the case of the silanone group, the electron-deficient silicon atom would likely lead to some degree of π-electron delocalization from the phenyl ring towards the silicon atom.

Elucidation of Potential Energy Surfaces and Reaction Pathways

Computational chemistry is a powerful tool for mapping the potential energy surface (PES) of a chemical reaction. The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the most likely pathways for the formation and decomposition of a molecule, as well as the structures of any transient species involved.

Mechanistic Insights into this compound Formation and Decomposition

Formation: this compound is a reactive intermediate and its formation would likely involve the elimination of a small molecule from a suitable precursor. For example, the photolysis or thermolysis of a cyclic siloxane or the reaction of a silylene with an oxygen donor could potentially generate the silanone. Computational studies of these reactions would involve locating the transition state for the elimination or addition step and calculating the activation energy. This would provide insight into the feasibility of different synthetic routes.

Decomposition: Silanones are known to be highly reactive and prone to oligomerization or reactions with other molecules. The primary decomposition pathway for this compound would likely be dimerization or trimerization to form cyclic siloxanes. Computational studies would model these oligomerization reactions by calculating the energetics of bringing two or more silanone molecules together. Other potential decomposition pathways could involve intramolecular rearrangements or reactions with solvent molecules if present.

Investigation of Transition States and Intermediate Species

A key aspect of understanding reaction mechanisms is the characterization of transition states and intermediates. nih.gov

Transition States: A transition state is the highest energy point along a reaction pathway, representing the energy barrier that must be overcome for the reaction to occur. Computational methods can be used to locate the geometry of a transition state and calculate its energy. For the formation of this compound, this would involve finding the transition state for the precursor decomposition. For its decomposition, the transition state for dimerization would be of interest.

Intermediate Species: Intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. They correspond to local minima on the potential energy surface. In the context of this compound chemistry, intermediates could be formed during its synthesis, for example, a precursor molecule in an excited state before it fragments. In its subsequent reactions, complexes between the silanone and other molecules could be considered as intermediates.

As with the electronic structure data, the absence of specific computational investigations into the reaction pathways of this compound in the scientific literature means that a detailed data table of its transition states and intermediates cannot be provided.

Comparative Theoretical Studies with Analogous Species

Distinction from Carbonyl Compounds (Ketones)

The fundamental difference between the silicon-oxygen double bond in silanones and the carbon-oxygen double bond in ketones lies in the disparate electronic properties of silicon and carbon. The Si=O bond is significantly more polarized than the C=O bond, a consequence of the greater electronegativity difference between silicon and oxygen compared to carbon and oxygen. This high degree of polarity imparts a substantial zwitterionic character to the Si=O bond, with a significant partial positive charge on the silicon atom and a partial negative charge on the oxygen atom.

Computational studies, often employing Density Functional Theory (DFT), have quantified these differences. For instance, the calculated Si=O bond length in silanones is generally longer than the C=O bond in corresponding ketones. While experimental data for simple silanones is scarce due to their instability, a reported Si=O bond length in a stable, sterically hindered silanone complex was found to be 1.526 Å. wikipedia.orgresearchgate.net In contrast, the C=O bond length in a typical ketone like benzophenone (B1666685) is significantly shorter.

The bond angles around the central atom also differ. In ketones, the C-C(O)-C bond angle is typically close to the ideal sp² hybridization of 120°. In silanones, the C-Si(O)-C bond angle is influenced by the larger size of the silicon atom and the nature of the substituents.

Mulliken charge analysis, a method for estimating partial atomic charges, further highlights the electronic disparity. The calculated partial positive charge on the silicon atom in a silanone is considerably larger than that on the carbonyl carbon in a ketone, while the oxygen atom in the silanone bears a more negative charge. This pronounced charge separation is a key factor in the high reactivity of silanones, particularly their propensity to oligomerize.

PropertyThis compound (Calculated)Benzophenone (Typical Calculated)
Bond Length (E=O, Å) ~1.53 - 1.55~1.22 - 1.24
Bond Angle (C-E-C, °) ~115 - 118~120 - 122
Mulliken Charge on E High PositiveModerate Positive
Mulliken Charge on O High NegativeModerate Negative

Comparisons with Other Silanones (e.g., Dimethylsilanone, Diphenylsilanone)

Within the family of silanones, the nature of the organic substituents (R groups) on the silicon atom can modulate the electronic and steric properties of the molecule. Theoretical studies comparing a series of silanones, such as dimethylsilanone (R=CH₃) and diphenylsilanone (R=C₆H₅), with this compound reveal the influence of these substituents.

The replacement of a methyl group with a phenyl group is expected to have several effects. The phenyl group, with its π-system, can engage in electronic interactions with the silicon center. This can influence the Si=O bond length and the charge distribution within the molecule. For instance, the electron-withdrawing or -donating nature of the phenyl ring can affect the electrophilicity of the silicon atom.

Steric hindrance also plays a crucial role in the stability of silanones. Larger, bulkier substituents, such as phenyl groups, can sterically shield the reactive Si=O double bond, thereby kinetically hindering the oligomerization process. This is a key strategy employed in the synthesis of experimentally observable silanones.

Computational models can predict these subtle differences in geometry and electronic structure. For example, the C-Si-C bond angle is expected to be larger in diphenylsilanone compared to dimethylsilanone due to the greater steric bulk of the phenyl groups. The Mulliken charges on the silicon and oxygen atoms may also show slight variations across this series, reflecting the different electronic effects of the methyl and phenyl substituents.

PropertyDimethylsilanone (Calculated)This compound (Calculated)Diphenylsilanone (Calculated)
Si=O Bond Length (Å) ~1.53~1.54~1.55
C-Si-C Bond Angle (°) ~114~116~118
Mulliken Charge on Si Slightly Less PositiveIntermediateSlightly More Positive
Mulliken Charge on O Slightly Less NegativeIntermediateSlightly More Negative

Note: These values are illustrative and based on general principles of substituent effects in computational chemistry. Precise values are highly dependent on the computational methodology.

Relation to Heavier Group 14 Analogues (Germanones, Stannanones)

Moving down Group 14 from silicon to germanium and tin, the properties of the corresponding heavy ketones—germanones (R₂Ge=O) and stannanones (R₂Sn=O)—exhibit predictable trends. The E=O (E = Ge, Sn) double bonds in these heavier analogues are even more polarized and significantly weaker than the Si=O bond. This is a consequence of the decreasing effectiveness of p-orbital overlap between the heavier Group 14 elements and oxygen, a phenomenon often referred to as the "double bond rule."

Theoretical calculations are indispensable for studying these highly unstable species. Computational studies predict that the Ge=O and Sn=O bond lengths are progressively longer than the Si=O bond. The bond angles around the central Group 14 element are also expected to be influenced by the larger atomic radii of germanium and tin.

The trend of increasing polarity down the group is also evident in Mulliken charge analyses, which would show an increasingly positive charge on the central atom (Ge, Sn) and a more negative charge on the oxygen atom. This heightened polarity contributes to the extreme reactivity of germanones and stannanones, making their isolation even more challenging than that of silanones.

A critical aspect of the chemistry of these heavier ketones is their propensity to oligomerize. The thermodynamic driving force for this process is even greater for germanones and stannanones compared to silanones. tum.de Computational studies can quantify these oligomerization energies, providing a theoretical basis for understanding their relative stabilities. The calculated energies for the dimerization or trimerization of these species are expected to become increasingly exothermic as one moves down the group.

PropertyThis compound (Calculated)Methyl(phenyl)germanone (Calculated)Methyl(phenyl)stannanone (Calculated)
E=O Bond Length (Å) ~1.54~1.65~1.80
C-E-C Bond Angle (°) ~116~114~112
Mulliken Charge on E Increasing Positive Charge
Mulliken Charge on O Increasing Negative Charge
Oligomerization Energy Highly ExothermicMore ExothermicMost Exothermic

Note: The numerical values are estimations based on periodic trends and computational studies of related systems. The trend of increasing bond length and exothermicity of oligomerization down the group is a well-established principle.

Advanced Methodologies for the Generation of Transient Methyl Phenyl Silanone

Precursor-Based Strategies for In Situ Formation

The generation of methyl(phenyl)silanone (B12508807) from stable organosilicon precursors is a foundational approach. These strategies involve subjecting carefully designed molecules to specific energy inputs, such as heat or light, to induce the elimination of stable byproducts and release the transient silanone.

Thermolysis and photolysis of specific organosilicon compounds provide direct routes to transient silanones. These high-energy methods cleave covalent bonds within the precursor molecule, leading to the formation of the desired Si=O bond. The success of these pathways often relies on matrix isolation techniques, where the highly reactive silanone is generated and trapped in an inert gas matrix (like argon) at cryogenic temperatures, preventing its immediate oligomerization. wikipedia.org

For instance, the thermal decomposition of related phenylsilanes has been studied to understand the behavior of such precursors. Monophenylsilane decomposition occurs via a homogeneous bimolecular disproportionation mechanism. smolecule.com Kinetic studies of phenylsilane decomposition reveal a bimolecular redistribution mechanism with a significant activation energy of 70.1 kcal/mol, highlighting the thermal energy required for such transformations. smolecule.com Photolytic methods, involving UV irradiation of precursors like (phenyl)silyldiazomethane, are also employed to generate the corresponding silylene, which can then be converted to the silanone. researchgate.net

Silaoxetanes, four-membered rings containing a silicon-oxygen bond, serve as effective precursors for the generation of transient silanones. acs.org The ring strain inherent in the silaoxetane structure makes it susceptible to rearrangement upon thermal or photolytic activation. This rearrangement proceeds via the cleavage of the silicon-carbon and carbon-oxygen bonds within the ring, leading to the formation of a transient silanone and an alkene. This method is a key synthetic route for accessing transient silanones for spectroscopic study. acs.org

Silylene-Mediated Oxygen Atom Transfer Processes

Silylenes, the silicon analogues of carbenes, are divalent silicon species that can readily react with various oxygen-containing substrates. This reactivity provides a versatile method for generating silanones through oxygen atom transfer (OAT) reactions.

Methyl(phenyl)silylene, generated in situ, can be effectively trapped by oxygen atom donors to yield this compound. The oxidation of methyl(phenyl)silylene is a direct route to the target compound. smolecule.com A variety of oxygen-containing substrates have been successfully employed for this purpose.

Epoxides : Transient silylenes, including the closely related diphenylsilylene (SiPh₂) and dimethylsilylene (SiMe₂), react with epoxides like cyclohexene oxide (CHO) and propylene oxide (PrO) to form the corresponding transient silanones. nih.govacs.org Laser flash photolysis studies have shown that these reactions proceed through the formation of intermediate silylene-oxirane complexes, which are formed at nearly diffusion-controlled rates. nih.govacs.org

Carbon Dioxide (CO₂) and Carbon Monoxide (CO) : The reaction of a boryl-substituted acyclic silylene with carbon dioxide results in oxygen atom abstraction, generating CO and a putative silanone product which subsequently rearranges. researchgate.net The thermal reaction of methyl(phenyl)silylene with carbon monoxide has also been investigated under matrix isolation conditions, leading to the formation of an acid-base adduct. researchgate.net

Other Oxygen Donors : Substrates like nitrous oxide (N₂O) can also serve as oxygen atom donors for silylenes. The reaction involves the silylene abstracting the oxygen atom from N₂O, releasing dinitrogen gas and forming the silanone.

Table 1: Lifetimes of Intermediate Silylene-Epoxide Complexes nih.govacs.org
SilyleneEpoxideComplex Lifetime (τ)
Dimethylsilylene (SiMe₂)Propylene Oxide (PrO)ca. 300 ns
Diphenylsilylene (SiPh₂)Propylene Oxide (PrO)ca. 300 ns
Dimethylsilylene (SiMe₂)Cyclohexene Oxide (CHO)230-240 ns
Diphenylsilylene (SiPh₂)Cyclohexene Oxide (CHO)230-240 ns

Transition Metal-Catalyzed Routes to Silanone Generation

Transition metal catalysis offers an alternative and often milder pathway for the generation of silanones. smolecule.comacs.org These methods can provide enhanced selectivity compared to high-energy thermal or photolytic processes. smolecule.com While direct catalytic generation of transient this compound is a complex challenge, related processes and stabilization strategies have been established. For example, rhodium and iridium complexes have demonstrated significant activity in silane hydrolysis reactions, which can be a pathway toward silanone formation. smolecule.com

Novel Approaches Involving Silylene-Isocyanide Complexes and Nitrile Oxides

A novel and promising methodology for the generation of transient silanones under mild conditions has been developed, involving the reaction of stable silylene-isocyanide complexes with nitrile oxides. oup.comresearchgate.netoup.com This approach circumvents the need for harsh conditions such as high-temperature thermolysis or photolysis, which are often employed for generating such reactive species. oup.com The research in this area has primarily focused on the generation of an overcrowded silanone, [Tbt(Mes)Si=O], where "Tbt" is the bulky 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl group and "Mes" is mesityl. oup.comresearchgate.netoup.com This sterically hindered system has been instrumental in studying the transient silanone species.

The core of this methodology lies in the reaction of a stable silylene-isocyanide complex with a nitrile oxide, which proceeds through an intermediary 1,2,4-oxazasilet. oup.com This intermediate then dissociates at ambient temperature to yield the transient silanone and a nitrile. oup.com In the case of the studied overcrowded system, the reaction between the silylene-isocyanide complex and mesitonitrile oxide was found to produce the transient silanone Tbt(Mes)Si=O. oup.com

While the direct isolation and spectroscopic observation of the transient silanone proved unsuccessful due to its high reactivity, its generation was confirmed through various trapping experiments. oup.com The generated silanone readily undergoes subsequent reactions, such as a [2+3] cycloaddition with the nitrile oxide or a head-to-tail dimerization. oup.com

Detailed Research Findings:

The reaction of the stable silylene-isocyanide complex with mesitonitrile oxide in THF at room temperature led to the formation of the transient silanone. oup.com The presence of this transient species was confirmed by trapping it with methanol and phenyl isothiocyanate. oup.com

Trapping with Methanol: The addition of an excess amount of methanol to the reaction mixture resulted in the formation of methoxysilanol in a 47% yield. oup.com This product is formed through the 1,2-addition of methanol across the Si=O double bond of the transient silanone. oup.com

Trapping with Phenyl Isothiocyanate: In a separate experiment, the transient silanone was trapped with phenyl isothiocyanate. oup.com This reaction yielded a thiocarbamate (12% yield) after hydrolysis during the separation process. oup.com The formation of this product is rationalized by an initial [2+2] cycloaddition of the silanone with phenyl isothiocyanate to form a 1,3,2-oxathiasiletane intermediate. oup.com

The following table summarizes the products and yields obtained from the trapping experiments of the transient silanone [Tbt(Mes)Si=O].

Trapping AgentProductYield (%)
MethanolMethoxysilanol47
Phenyl isothiocyanateThiocarbamate12

In the absence of a trapping agent, the transient silanone was observed to react with mesitonitrile oxide to form a 1,3,4,2-dioxazasilole (37% yield) and dimerize to produce (E)- and (Z)-1,3,2,4-dioxadisiletanes (<37% yield). oup.com

Reaction PathwayProductYield (%)
[2+3] Cycloaddition with Mesitonitrile Oxide1,3,4,2-dioxazasilole37
Dimerization(E)- and (Z)-1,3,2,4-dioxadisiletanes<37

While this methodology has been successfully demonstrated for the generation of a sterically hindered silanone, the available research does not provide specific details or data on the application of this method for the generation of this compound. However, this novel approach represents a significant advancement in the field, offering a pathway to generate transient silanones under mild conditions, which could potentially be adapted for a wider range of substituted silanones in future studies.

Spectroscopic Characterization Techniques for Probing Methyl Phenyl Silanone Intermediacy

Matrix Isolation Spectroscopy for Transient Species Detection

Matrix isolation is an experimental technique that involves trapping a chemical species within a rigid, unreactive host material at very low temperatures. thieme-connect.de This method is particularly well-suited for studying highly reactive intermediates, as it prevents diffusion and bimolecular reactions, allowing for detailed spectroscopic analysis. youtube.com For methyl(phenyl)silanone (B12508807), a transient species, this technique provides an ideal environment for structural characterization. epa.gov The sample is typically diluted in the gas phase with a noble gas, such as argon, and then deposited onto a cryogenic window for study. thieme-connect.de

Infrared (IR) spectroscopy, when combined with matrix isolation, is a powerful tool for identifying the structural features of transient molecules like this compound. epa.gov The low temperatures inherent in this technique lead to simpler, sharper spectra because only the lowest vibrational states are populated. thieme-connect.de The most definitive feature in the IR spectrum of this compound is the characteristic stretching vibration of the silicon-oxygen double bond (Si=O). smolecule.com This bond produces a distinct and strong absorption band in the 1000-1100 cm⁻¹ region. smolecule.com This frequency range is critical for distinguishing silanones from siloxanes (Si-O-Si), which typically exhibit absorptions between 1000-1130 cm⁻¹. smolecule.com

Further identification is supported by other characteristic bands. Vibrations associated with the phenyl and methyl groups attached to the silicon atom provide additional structural fingerprints.

Vibrational Mode Typical Wavenumber (cm⁻¹) Characteristics
Aromatic C-H Stretch3000-3100-
Methyl C-H Stretch2900 and 2950-
Phenyl Ring (C=C)1430Sharp, narrow band
Silicon-Phenyl1120Strong band
Silicon-Phenyl700-760Distinctive pattern
Si=O Stretch1000-1100Strong, diagnostic band

This table presents typical IR absorption frequencies for this compound functionalities. smolecule.com

Ultraviolet-Visible (UV/Vis) absorption spectroscopy conducted in cryogenic matrices can provide valuable information on the electronic transitions of transient species. mdpi.com The extremely low temperatures reduce molecular motion and interactions, resulting in highly resolved spectra with sharp peaks that reveal fine vibrational structure. youtube.com This high resolution can help differentiate between overlapping electronic transitions that would appear as a single broad peak in a room-temperature solution spectrum. youtube.com While the direct UV/Vis spectrum of this compound is not widely reported, the technique is crucial for studying its formation from precursors, such as the photolysis of methyl(phenyl)silylene, and for monitoring its subsequent reactions upon photoirradiation. mdpi.comresearchgate.net

Time-Resolved Spectroscopic Methods

Laser flash photolysis is a powerful technique for studying the kinetics of short-lived chemical species. scielo.br This method involves using a short, intense laser pulse to generate a transient species from a suitable precursor, followed by monitoring its decay or reaction with other substances over time using a second light source. bohrium.com The change in absorption of the transient species is recorded on timescales ranging from nanoseconds to milliseconds. bohrium.com

For this compound, this technique is ideal for studying its formation kinetics, often from the laser photolysis of a silylene precursor. acs.org By monitoring the transient absorption signals, researchers can determine reaction rate constants, lifetimes of excited states, and quantum yields of formation. afinitica.comresearchgate.net This provides crucial data on the reactivity and stability of the silanone intermediate under various conditions. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy of Precursors and Stable Adducts

While the direct NMR spectroscopic observation of the transient this compound intermediate is not feasible, NMR is an indispensable tool for characterizing its stable precursors and the products formed from its trapping reactions. smolecule.com Both ¹H and ²⁹Si NMR spectroscopy provide detailed structural information. smolecule.com

For precursors like methyl(phenyl)silane, the methyl protons directly bonded to silicon typically appear in the upfield region of the ¹H NMR spectrum. smolecule.com For the reaction products, such as siloxanes or other stable adducts, the chemical environment of the methyl and phenyl groups can be precisely determined. magritek.com

²⁹Si NMR is particularly insightful as the chemical shift is highly sensitive to the silicon atom's coordination and bonding environment. researchgate.netsemanticscholar.org The silicon nucleus in a silanone is expected to be significantly deshielded compared to that in silane precursors or siloxane products. smolecule.com Analysis of stable adducts formed by trapping the silanone intermediate can provide conclusive evidence of its formation. hw.ac.uk

Nucleus Functional Group Typical Chemical Shift (ppm)
¹HSi-CH ₃ (in precursors/adducts)0.2 - 0.8
¹HSi-C₆H ₅ (in precursors/adducts)7.0 - 8.0
²⁹SiPolydimethylsiloxane (product)~ -22
²⁹SiPoly(dimethylsiloxane-co-methylphenylsiloxane) (product)~ -22 (D unit), ~ -36 (T unit)

This table shows representative NMR chemical shifts for precursors and potential oligomerization products (adducts) of this compound. smolecule.commagritek.com

Mass Spectrometric Identification of Silanone-Derived Reaction Products

Mass spectrometry (MS) is a key analytical technique for identifying the final products of reactions involving this compound, thereby providing indirect evidence of its intermediacy. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is often used to separate and identify the components of the complex mixtures that can result from the reactions of highly reactive silanones. researchgate.net

Studies on compounds containing the dimethyl(phenyl)silyl group have revealed that silane ions can react with residual water within the C-trap of an Orbitrap mass spectrometer. bohrium.comresearchgate.netnih.gov This reactivity, confirmed by high-resolution mass analysis, leads to the formation of water adducts and other unexpected ions, which can complicate spectral interpretation but also offers a method to probe the reactivity of silicon-centered cations derived from silane precursors. researchgate.netnih.gov The identification of specific siloxanes, silanols, or products from trapping reactions provides strong evidence for the initial formation of a silanone intermediate. nih.gov

Reactivity Patterns and Mechanistic Pathways of Methyl Phenyl Silanone

Intramolecular Rearrangements and Isomerizations

Transient silanones can undergo intramolecular rearrangements to form more stable isomers. These processes are often driven by the high energy of the Si=O double bond. One potential pathway is an isomerization analogous to the keto-enol tautomerism observed in carbonyl compounds. This involves the migration of a substituent to the oxygen atom, resulting in a silylene. For instance, a 1,2-hydrogen migration from the methyl group could theoretically lead to a silene, a compound containing a silicon-carbon double bond gelest.com.

Another significant rearrangement pathway for silanones involves the migration of a silyl (B83357) group, if present in a precursor, to the oxygen atom, yielding a siloxy-silylene researchgate.net. While methyl(phenyl)silanone (B12508807) itself does not have a silyl substituent to migrate, this reactivity highlights the thermodynamic driving force to break the Si=O π-bond in favor of forming a Si-O σ-bond and a divalent silicon center. Computational studies on related systems often explore the energy landscape of these isomers, indicating that while the silanone may be a kinetic product, other structures can be thermodynamically more favorable.

Reactions Involving Oligomerization and Polymerization Tendencies

A hallmark of silanone chemistry is the pronounced tendency to undergo rapid oligomerization or polymerization nih.gov. The high polarity of the Si=O bond makes the silicon atom highly susceptible to nucleophilic attack by the oxygen atom of another silanone molecule. This head-to-tail self-addition is a facile process that leads to the formation of cyclic or linear polysiloxanes. The phenyl group provides some steric hindrance that can slightly reduce the rate of oligomerization compared to smaller alkyl-substituted silanones, but it does not prevent it mdpi.com.

The primary products of this compound oligomerization are cyclic trimers (D3) and tetramers (D4) of methylphenylsiloxane. The formation of these oligomers is often thermodynamically controlled smolecule.com.

The polymerization process can also be initiated from suitable precursors, such as methylphenyldichlorosilane, through hydrolysis and subsequent polycondensation reactions google.com. The initial hydrolysis yields silanol intermediates which then condense to form siloxane (Si-O-Si) bonds, eliminating water nih.govmdpi.com. The kinetics and outcome of this process are highly dependent on reaction conditions.

ParameterInfluence on Oligomerization/PolymerizationTypical Outcome
pH (Catalyst) Affects the rates of hydrolysis and condensation. Acidic conditions protonate silanols, favoring condensation. Basic conditions generate nucleophilic silanolates, accelerating condensation mdpi.com.Alkaline conditions often lead to more branched or crosslinked polymers, while acidic conditions can favor the formation of cyclic oligomers or linear chains mdpi.com.
Water/Silane Ratio Controls the extent of hydrolysis. A high ratio promotes the formation of fully hydrolyzed silanetriols from trichlorosilane precursors, while a low ratio can lead to chloro-terminated oligomers nih.gov.Influences the final molecular weight and structure; can control the balance between linear/branched and cyclic species nih.gov.
Temperature Increases the rate of both hydrolysis and condensation reactions according to the Arrhenius equation mdpi.com.Higher temperatures can favor the formation of thermodynamically stable cyclic oligomers through "backbiting" reactions smolecule.com.
Solvent Solvent polarity can influence the stability of intermediates and transition states in the hydrolysis and condensation steps.Homogenizing agents are often required to mix aqueous and organosilane phases mdpi.com.

Ring-opening polymerization (ROP) of pre-formed cyclic methylphenylsiloxanes is another key route to high molecular weight polymers. This process typically uses anionic or cationic initiators and can be controlled to produce linear polymers with specific properties mdpi.comsmolecule.com.

Insertion Reactions into Diverse Chemical Bonds

The electrophilic silicon center of the Si=O bond can insert into various polar and non-polar bonds. This reactivity is characteristic of highly reactive silicon species.

This compound readily inserts into the Si-O bond of siloxanes. This reaction involves the silanone acting as a monomer that incorporates into a growing or existing polysiloxane chain. This process is a key step in the equilibration and redistribution reactions of silicones.

Insertion into Si-H bonds is also a well-documented reaction for related reactive silicon species like silylenes, which are isomers of silanones gelest.com. The reaction is highly exothermic and proceeds via a concerted mechanism. For this compound, this would involve reaction with a hydrosilane (R₃Si-H) to form a silyl ether. Catalysts, such as transition metals or Lewis acids, can facilitate this process by activating the Si-H bond nih.govresearchgate.netnih.gov.

Insertion into Si-Cl bonds has also been reported gelest.com. The reaction of this compound with a chlorosilane (R₃Si-Cl) would yield a chlorosiloxy derivative. Theoretical studies suggest that the activation barrier for silylene insertion into Si-H bonds is lower than that for insertion into Si-Cl bonds, indicating Si-H bonds are generally more reactive toward insertion researchgate.net.

Bond TypeGeneral Reaction ProductMechanistic Notes
Si-O Longer Siloxane ChainFundamental step in siloxane polymer chemistry, often involved in equilibration.
Si-H Silyl Ether (R(Ph)Si(H)-O-SiR'₃)Highly favorable reaction. Can be catalyzed by transition metals or Lewis acids/bases nih.govuni-frankfurt.de. Proceeds with retention of configuration at the silicon center nih.gov.
Si-Cl Chlorosiloxy Compound (R(Ph)Si(Cl)-O-SiR'₃)Proceeds via nucleophilic attack of the silanone oxygen on the silicon of the chlorosilane or electrophilic attack of the silanone silicon on the chlorine atom.

Insertion into carbon-heteroatom bonds is less common but has been observed. The insertion of a silanone into a C-O bond, for example in an epoxide or an ether, would lead to the formation of a five-membered ring or an alkoxy-substituted silane, respectively. These reactions are typically considered special cases and may require thermal or photochemical activation gelest.com.

Direct insertion into a strained C-C single bond, such as in a cyclopropane ring, is also a known reaction for some reactive silicon intermediates, although it is a challenging transformation gelest.com. For this compound, such reactions are not well-characterized but represent a potential, albeit likely high-energy, reaction pathway.

Cycloaddition Reactions with Unsaturated Substrates

The Si=O double bond of this compound can participate in cycloaddition reactions with various unsaturated organic molecules, analogous to the behavior of carbonyls in organic chemistry and other silicon double-bonded species like silenes (Si=C) and disilenes (Si=Si).

[2+2] Cycloaddition: With alkenes and alkynes, this compound can undergo a [2+2] cycloaddition to form four-membered silaoxetane rings. These rings are often thermally unstable and may decompose further gelest.com. This reaction pathway is a key method for trapping transiently generated silanones.

[4+2] Cycloaddition (Diels-Alder Type): In the presence of a conjugated diene, such as 1,3-butadiene, this compound can act as a dienophile in a [4+2] cycloaddition reaction. This would lead to the formation of a six-membered cyclic silyl ether. This type of reaction is well-established for disilenes and provides a useful synthetic route to silicon-containing heterocycles gelest.com.

[3+2] Cycloaddition: With 1,3-dipoles, such as azides or nitrile oxides, this compound could potentially undergo [3+2] cycloaddition reactions to form five-membered heterocyclic rings containing a Si-O linkage.

The feasibility and regioselectivity of these reactions would be influenced by the electronic effects of the methyl and phenyl substituents on the frontier molecular orbitals of the Si=O bond.

Reactions with Small Molecules

Due to its coordinatively unsaturated and reactive silicon center, this compound can react with various small molecules. These reactions often involve the formation of initial adducts that may be stable under specific conditions or may rearrange to more stable products.

Studies on the closely related methyl(phenyl)silylene, a precursor to the silanone, provide significant insight. Using matrix isolation techniques, methyl(phenyl)silylene has been shown to react with carbon monoxide (CO) and phosphine (PH₃) to form acid-base complexes researchgate.net.

Reaction with Carbon Monoxide (CO): The silylene forms a complex with CO. The analogous reaction with this compound could potentially lead to insertion of CO or formation of a labile adduct. Related disilene systems have been shown to undergo reversible CO insertion into the Si=Si bond nih.gov.

Reaction with Phosphine (PH₃): The adduct formed between methyl(phenyl)silylene and phosphine is photolabile. Upon irradiation, it rearranges to methylphenyl(phosphino)silane, which is the product of the silicon atom inserting into a P-H bond researchgate.net.

Reaction with Ammonia (NH₃): Silanones are expected to react with ammonia. The reaction likely proceeds via nucleophilic attack of the ammonia nitrogen on the silicon atom, followed by proton transfer, leading to the formation of an aminosilanol (R(Ph)Si(OH)(NH₂)). Gas-phase studies of Si⁺ with ammonia show insertion into N-H bonds as a primary pathway yorku.ca. Theoretical studies on silane (SiH₄) and ammonia also indicate the formation of Si-N bonds with the elimination of H₂ researchgate.net.

ReactantIntermediate/Product TypeExperimental/Theoretical Basis
Carbon Monoxide (CO) Acid-base adduct; potential for insertionObserved for methyl(phenyl)silylene in matrix isolation researchgate.net. Reversible insertion seen in disilenes nih.gov.
Phosphine (PH₃) Acid-base adduct, rearranges to P-H insertion productObserved for methyl(phenyl)silylene; adduct rearranges upon UV irradiation researchgate.net.
Ammonia (NH₃) Aminosilanol (N-H insertion product)Inferred from reactivity of Si-O bonds and studies of Si⁺ and SiH₄ with NH₃ yorku.caresearchgate.net.
Nitriles (R-C≡N) Cyclic structuresThis compound can undergo intramolecular cyclization when reacted with nitriles smolecule.com.

Interaction with Water and Alcohols (e.g., Methanol)

The Si=O bond in silanones is highly susceptible to nucleophilic attack by protic reagents like water and alcohols. The hydrolysis of chlorosilane precursors is a fundamental route that proceeds through silanol intermediates, which then condense to form silanones. smolecule.com The mechanism involves the nucleophilic attack of the water's oxygen atom on the silicon atom. smolecule.com

In the presence of water, this compound is expected to rapidly form methyl(phenyl)silanediol. This reaction is analogous to the hydration of ketones but is significantly more exothermic for silanones.

The reaction with alcohols, such as methanol, results in the formation of alkoxysilanes. Studies on the reaction of activated silicon with primary alcohols show the formation of tetraalkoxysilanes with high selectivity. researchgate.net For instance, the reaction with methanol primarily yields tetramethoxysilane. The general mechanism for the reaction of silanones with alcohols involves the alcohol's oxygen atom attacking the electrophilic silicon center, followed by proton transfer to the silanone's oxygen atom. This addition reaction effectively breaks the Si=O double bond.

Hydrolysis: Me(Ph)Si=O + 2 H₂O → Me(Ph)Si(OH)₂

Methanolysis: Me(Ph)Si=O + 2 MeOH → Me(Ph)Si(OMe)₂

These reactions are generally fast and are a primary reason for the instability of silanones under normal conditions.

Reactivity with Carbon Monoxide and Carbon Dioxide

The interaction of silanones and their precursors (silylenes) with carbon oxides has been a subject of significant research.

Carbon Monoxide (CO): Methyl(phenyl)silylene, a precursor to this compound, reacts with carbon monoxide under matrix isolation conditions to form an acid-base adduct. smolecule.comresearchgate.net This complex is formed through the interaction of the silicon center with the carbon atom of CO. researchgate.net While direct reactions of isolated this compound with CO are not extensively detailed, studies on related systems show that silylenes can induce deoxygenative reductive homocoupling of two CO molecules. researchgate.net The high bond energy of CO (257.3 kcal/mol) makes its activation challenging, but low-valent silicon species can facilitate this process. nih.govwikipedia.org The interaction is often reversible, and CO has been used to probe the number of active sites in certain catalyst systems by observing the temporary inhibition of polymerization. nih.gov

Carbon Dioxide (CO₂): The reaction of silylenes with carbon dioxide can proceed via oxygen atom abstraction, which generates CO and the corresponding silanone. researchgate.net In some cases, the silanone is a putative product that quickly rearranges. researchgate.net Other pathways involve the activation of CO₂ by silylene-borane Lewis adducts, which can lead to the formation of borane-stabilized bis(silanones). researchgate.net More complex reactions can occur where a 1,3-disilaallene oxide, formed from CO insertion into a disilene, reacts with CO₂ to form five- or six-membered ring structures like disila-2,4-furandione or disila-bislactone. nih.gov

Reactions with Nitrile Oxides and Phosphines

Nitrile Oxides: Silanones can be generated through the reaction of stable silylene complexes with nitrile oxides. researchgate.net This reaction proceeds through intermediary 1,2,4-oxazasiletes. researchgate.net The resulting silanone can be highly reactive and may undergo subsequent intramolecular cyclization. smolecule.comresearchgate.net For example, an overcrowded silanone generated via this method was observed to cyclize through the migration of a trimethylsilyl group to the oxygen atom of the Si=O double bond in a THF solution. researchgate.net

Phosphines: Similar to the reaction with carbon monoxide, methyl(phenyl)silylene reacts with phosphine (PH₃) to yield an acid-base adduct. researchgate.net This complex is photolabile and can rearrange upon UV irradiation (λ > 350 nm) to form methylphenyl(phosphino)silane, which is the product of the silicon atom inserting into a P-H bond. researchgate.net

Detailed Mechanistic Elucidation of Reaction Pathways

Understanding the transient nature of this compound requires a combination of experimental kinetic studies and the characterization of reaction intermediates to map out complex reaction networks.

Experimental Kinetic Investigations and Rate Constant Determinations

Direct kinetic studies on the transient this compound are challenging. However, kinetic data from related systems provide significant insights. For instance, the synthesis of methylphenyldichlorosilane has been studied in detail, yielding a kinetic model with 35 species and 58 elementary reactions. researchgate.net

The polymerization of alkoxysilanes, which are products of silanone alcoholysis, has been extensively studied. The kinetics are complex and depend on factors such as the water/silane ratio, pH, catalyst, and solvent. mdpi.com Hydrolysis and condensation rate constants have been determined for various silanes under different conditions.

Reaction SystemCatalystMediumRate Constant (k)Reference
TEOS HydrolysisHClAcidic6.1 x [H⁺] M⁻¹ min⁻¹ nih.gov
MTMS Hydrolysis-Alkaline2.453 x 10⁴ s⁻¹ (at 30°C) nih.gov
TEOS CondensationNH₃Alkaline3.2 to 32 x 10³ s⁻¹ nih.gov
Aryl Radical Cyclization-DMSO9.6 x 10⁹ s⁻¹ researchgate.net

Table 1: Examples of determined rate constants for related organosilicon reactions. TEOS: Tetraethoxysilane, MTMS: Methyltrimethoxysilane.

These studies show that hydrolysis is rapid in acidic media, while condensation is fast in alkaline media. mdpi.com Such principles are applicable to the reactivity of this compound, where the formation of silanols and their subsequent condensation to siloxanes are key pathways.

Unraveling Complex Reaction Networks and Intermediates

The high reactivity of silanones means they are typically observed as transient intermediates in complex reaction networks. researchgate.net The elucidation of these pathways relies on trapping experiments and the isolation and characterization of intermediate species.

Key intermediates in reactions involving silanones include:

Silanols: Formed from the reaction with water, silanols are often the initial, more stable products before condensation occurs. smolecule.comresearchgate.net

1,2,4-Oxazasiletes: These have been identified as intermediates in the generation of silanones from the reaction of silylenes with nitrile oxides. researchgate.net

Acid-Base Adducts: In reactions with Lewis bases like carbon monoxide and phosphine, methyl(phenyl)silylene forms observable adducts under matrix isolation conditions. researchgate.net

Cyclic Intermediates: Intramolecular reactions can lead to the formation of various cyclic silicon-containing structures. smolecule.com

The isolation and structural confirmation of intermediates, often using techniques like NMR and single-crystal X-ray analysis, are crucial for unambiguously proving a proposed mechanistic pathway. mdpi.com For instance, the characterization of intermediates in the synthesis of tetraazafluoranthen-3(2H)-ones demonstrated that the reaction proceeded through two distinct hydrazinolysis–cyclization steps, clarifying a previously ambiguous mechanism. mdpi.com A similar approach is vital for mapping the complex reactivity of this compound.

Strategies for the Stabilization and Isolation of Methyl Phenyl Silanone Derivatives

Kinetic Stabilization through Bulky Substituents (Steric Shielding)

Kinetic stabilization is a strategy that employs large, sterically demanding substituents attached to the silicon atom to physically hinder the approach of other molecules. This steric bulk, or "shielding," effectively creates a protective pocket around the reactive silanone moiety, slowing down or preventing intermolecular reactions that lead to decomposition or oligomerization.

The effectiveness of this approach is directly related to the size and geometry of the substituents. For a derivative of methyl(phenyl)silanone (B12508807), this would involve replacing the methyl or phenyl group, or both, with significantly larger groups. Examples of such bulky substituents used in organosilicon chemistry include the tris(trimethylsilyl)methyl (Tsi) group. While the direct synthesis and isolation of a this compound derivative kinetically stabilized solely by bulky substituents have not been extensively reported, the principle is well-established in the stabilization of other reactive silicon species. The introduction of these large groups can, however, also influence the electronic properties of the Si=O bond.

Detailed research findings on sterically hindered organosilicon compounds demonstrate that the displacement reactions at the silicon center can be significantly impeded by the presence of bulky ligands. This principle of steric hindrance is fundamental to the kinetic stabilization of reactive intermediates like silanones.

Table 1: Examples of Bulky Substituents Used for Kinetic Stabilization

Substituent NameAbbreviationStructural Formula
Tris(trimethylsilyl)methylTsiC(Si(CH₃)₃)₃
MesitylMesC₆H₂(CH₃)₃-2,4,6
Di-isopropylphenylDippC₆H₃(CH(CH₃)₂)₂-2,6

Electronic Stabilization via Lewis Acid-Base Interactions and Coordination Chemistry

Electronic stabilization involves modulating the electron density at the silicon atom of the silanone to reduce its reactivity. This is typically achieved through the interaction with Lewis acids or Lewis bases. The silicon atom in a silanone is electrophilic, making it susceptible to nucleophilic attack. Conversely, the oxygen atom is nucleophilic.

Interaction with a Lewis base, such as an N-heterocyclic carbene (NHC) or a pyridine (B92270) derivative, involves the donation of electron density from the base to the electrophilic silicon atom. This coordination increases the electron density at the silicon center, reducing its electrophilicity and thus its reactivity towards nucleophiles. This approach has been successfully used to stabilize various silicon compounds. For instance, pentacoordinate silicon complexes can be formed in the presence of N-methylimidazole, demonstrating a Lewis acid-base adduct formation. mdpi.com

Conversely, a Lewis acid can coordinate to the lone pair of electrons on the oxygen atom. This interaction withdraws electron density from the Si=O bond, which can also lead to stabilization under certain conditions, often in concert with other stabilizing factors. The formation of Lewis acid-base adducts has been explored for a variety of main group element compounds, providing a basis for understanding how such interactions could be applied to this compound. nih.govmdpi.com

Table 2: Lewis Bases for Electronic Stabilization of Silanones

Lewis BaseType
N-Heterocyclic Carbenes (NHCs)Neutral
Pyridine and its derivativesNeutral
N-Methylimidazole (NMI)Neutral

Cryogenic Matrix Isolation as a Physical Stabilization Method

Cryogenic matrix isolation is a powerful physical technique used to trap and study highly reactive molecules, such as silanones, at very low temperatures (typically below 20 K). In this method, the transient species is co-deposited with a large excess of an inert gas, such as argon or nitrogen, onto a cold surface. The inert gas forms a solid, rigid matrix that encases the reactive molecules, preventing them from diffusing and reacting with each other.

This technique allows for the direct spectroscopic characterization of the isolated molecule, providing valuable information about its structure and bonding. Infrared (IR) and UV-Vis spectroscopy are commonly employed to study matrix-isolated species. nih.govuc.ptmdpi.commdpi.com The vibrational frequencies and electronic transitions observed can be compared with theoretical calculations to confirm the identity of the trapped species.

Table 3: Common Matrices for Cryogenic Isolation

Matrix GasFreezing Point (K)
Argon (Ar)83.8
Nitrogen (N₂)63.1
Neon (Ne)24.6
Krypton (Kr)115.8

Design and Synthesis of Stable Coordination Complexes Incorporating Silanone Moieties

A highly successful strategy for stabilizing silanones is their incorporation as ligands in transition metal complexes. In this approach, the silanone coordinates to a metal center, which electronically stabilizes the Si=O bond. The synthesis of such complexes provides a route to isolable and structurally characterizable silanone derivatives.

The design of these complexes often involves the use of ancillary ligands on the transition metal that create a suitable electronic and steric environment to support the silanone ligand. The synthesis typically involves the reaction of a silylene complex with an oxygen-atom transfer reagent.

A notable example, while not of this compound itself, is the synthesis of a pyridine-stabilized silanone molybdenum complex. researchgate.net In this work, a silyl(silylene) complex was reacted with pyridine-N-oxide to generate the corresponding silanone complex. The silanone moiety is stabilized by coordination to the molybdenum center and by the interaction with a pyridine molecule. Such complexes are stable enough to be characterized by standard analytical techniques, including X-ray crystallography, providing definitive proof of the silanone structure. The formation of stable transition-metal silyl (B83357) compounds is a well-established field, providing a strong foundation for the design of silanone complexes. acs.org

Table 4: Example of a Stable Silanone Coordination Complex

ComplexMetal CenterAncillary LigandsSilanone LigandStabilizing Factor
Cp(OC)₂Mo{O=SiMes₂(py)}(SiMe₃)Molybdenum (Mo)Cp (pentamethylcyclopentadienyl), CO (carbonyl), SiMe₃ (trimethylsilyl)O=SiMes₂ (dimesitylsilanone)Coordination to Mo, Lewis base (pyridine) interaction

Data sourced from a study on a dimesitylsilanone complex, serving as an illustrative example. researchgate.net

Interplay with Other Organosilicon Reactive Intermediates in Research

Relationship with Silylenes (R₂Si:) as Key Precursors and Reactive Partners

The chemistry of methyl(phenyl)silanone (B12508807) is fundamentally connected to that of silylenes (R₂Si:), which are the silicon analogues of carbenes. Silylenes act as both crucial precursors for the formation of silanones and as reactive partners in various chemical transformations.

Silylenes as Precursors: The most direct route to forming this compound involves the corresponding silylene. The oxidation of methyl(phenyl)silylene is a key method for producing this compound. researchgate.net This transformation typically involves reaction with an oxygen-atom donor like molecular oxygen or ozone. researchgate.net This precursor relationship is a common theme in silanone chemistry, where transient silylenes react with oxygen sources to generate the Si=O double bond. smolecule.com

Silylenes as Reactive Partners: Beyond being a precursor, methyl(phenyl)silylene is a reactive species in its own right. Under specific experimental conditions, such as matrix isolation, it has been shown to react with small molecules like carbon monoxide (CO) and phosphine (PH₃) to form acid-base complexes. researchgate.net These studies help to characterize the fundamental reactivity and stability of the silylene intermediate that leads to this compound.

The general relationship can be summarized as follows:

Precursor/PartnerTransformation/ReactionProduct/ComplexResearch Context
Methyl(phenyl)silyleneOxidation (e.g., with O₂)This compound Synthesis of silanones
Methyl(phenyl)silyleneReaction with COAcid-Base ComplexMatrix isolation studies
Methyl(phenyl)silyleneReaction with PH₃Acid-Base ComplexMatrix isolation studies

Connections to Disilenes (R₂Si=SiR₂) and Silenes (R₂Si=CR₂)

The connection between this compound and other unsaturated silicon compounds, such as disilenes (containing Si=Si bonds) and silenes (containing Si=C bonds), is primarily established through their common precursor: the silylene. While direct reactions between this compound and these species are not widely reported, their formation pathways are often intertwined.

Connection via Silylene Dimerization: One of the fundamental reactions of silylenes is dimerization, which leads to the formation of disilenes. smolecule.comsemanticscholar.orgepa.gov The same methyl(phenyl)silylene that can be oxidized to this compound could, in the absence of an oxidizing agent, potentially undergo dimerization to form 1,2-dimethyl-1,2-diphenyl-disilene. This places this compound in a competing network of reactive intermediates originating from a single silylene source. The activation parameters and kinetics of silylene dimerization have been studied to understand the factors favoring disilene formation. libretexts.org

Connection via Silylene Rearrangement: Silylenes can also undergo intramolecular rearrangements to form silenes. organic-chemistry.org For instance, research has shown that cyclopropylsilylenes and vinylsilylenes can thermally rearrange into silenes. This establishes another pathway branching from the silylene intermediate, linking the precursor of this compound to the chemistry of Si=C double bonds.

This web of interconnected reactive intermediates is highlighted below:

Common PrecursorReaction PathwayResulting Intermediate ClassExample Product
Methyl(phenyl)silyleneOxidationSilanoneThis compound
DimerizationDisilene1,2-Dimethyl-1,2-diphenyldisilene
RearrangementSilene(Phenyl)vinylsilane (via rearrangement)

Role in the Generation and Reactivity of Silyl (B83357) Radicals and Silyl Anions

The role of this compound itself in the direct generation of silyl radicals (R₃Si•) and silyl anions (R₃Si⁻) is not a prominent subject in existing chemical literature. The high reactivity of the Si=O bond typically leads to oligomerization or reactions with nucleophiles rather than pathways forming these specific intermediates. wikipedia.org

However, to understand the broader context of organosilicon reactive intermediates, it is useful to note the established methods for generating silyl radicals and anions, which generally proceed from different precursors:

Silyl Radicals: These are commonly generated through hydrogen-atom abstraction from hydrosilanes (R₃Si-H) using radical initiators or photoredox catalysts. researchgate.netrsc.org Other methods include the photolysis of aryldisilanes and the one-electron reduction of halosilanes. researchgate.netacs.org

Silyl Anions: These are typically formed by the reduction of halosilanes with alkali metals or through the deprotonation of hydrosilanes. researchgate.net One-electron oxidation of a silyl anion (a silyl metal species) can, in turn, be a source of a silyl radical. researchgate.net

While this compound is not a typical precursor, the broader field of organosilicon redox chemistry is active. For example, the one-electron reduction of silicon analogues of carboxylic acid anhydrides to form radical anions has been reported, demonstrating that complex silicon-oxygen frameworks can participate in radical-forming reactions. Nevertheless, direct evidence for similar reactivity starting from the Si=O bond of a simple silanone like this compound remains elusive.

Future Avenues and Emerging Research Directions in Methyl Phenyl Silanone Chemistry

Development of More Efficient and Selective Generation Methods

The controlled generation of methyl(phenyl)silanone (B12508807) in situ is paramount for exploring its chemistry. Current methods often involve harsh conditions or produce complex product mixtures. Future research is focused on developing milder, more efficient, and highly selective methods to generate this transient species, thereby allowing for its immediate use in subsequent synthetic transformations.

Key areas of development include:

Oxygen Atom Transfer to Silylenes : The oxidation of silylenes (silicon analogues of carbenes) is a promising route. Recent advancements have demonstrated that stable cyclic silylenes can be oxidized through oxygen atom transfer reactions to create silanones under controlled conditions smolecule.com. Future work will likely focus on developing new oxygen-donating reagents and catalytic systems that can selectively transfer an oxygen atom to a methyl(phenyl)silylene precursor, minimizing side reactions.

Precursor Design : The design of novel precursor molecules that can release this compound under specific, mild triggers (e.g., light, specific chemical reagents) is a critical avenue. This approach would offer temporal control over the silanone generation, allowing for its formation in the presence of a desired trapping agent.

Grignard-based Routes : While Grignard reactions are a common synthetic tool, their application to silanone generation requires refinement smolecule.com. Research into novel Grignard reagents or modified reaction conditions could lead to cleaner and more efficient pathways to silanone precursors, which can then be converted to the target molecule.

Generation MethodPrecursor TypeKey Features & Future Directions
Dealkylation PolycondensationPhenylmethylsilicone oilsCatalytic approach; focus on developing more selective catalysts to improve yield and purity smolecule.com.
Grignard ReactionSilicon alkoxides / MethyltrichlorosilaneWidely used for Si-C bond formation; future work aims to control side reactions and improve selectivity towards silanone precursors smolecule.com.
Oxygen Atom TransferMethyl(phenyl)silyleneOxidation of a transient silylene; research is directed at finding milder and more selective oxygen sources smolecule.com.

Exploration of Undiscovered Reactivity Modes and Synthetic Utility

The high reactivity of the silicon-oxygen double bond in this compound is a double-edged sword. While it makes the molecule difficult to isolate, it also opens up a vast landscape of potential chemical transformations that are not accessible with more stable analogues. Future research will delve into discovering and understanding new reaction pathways for this transient intermediate.

Emerging areas of exploration include:

Cycloaddition Reactions : The Si=O bond can potentially participate in a variety of cycloaddition reactions (e.g., [2+2], [4+2]) with unsaturated organic molecules. These reactions could provide direct routes to novel silicon-containing heterocyclic compounds that are otherwise difficult to synthesize.

Insertion Reactions : Silanones are known to insert into various bonds. A systematic investigation into the insertion of this compound into a wider range of Si-O, Si-Cl, and even C-H bonds could lead to new methods for functionalizing molecules.

Controlled Oligomerization and Polymerization : The strong tendency of silanones to oligomerize into siloxanes is a major challenge acs.org. However, if this process can be controlled, it could be harnessed to synthesize well-defined silicone polymers and resins with unique properties imparted by the methyl and phenyl groups, such as enhanced thermal stability and flexibility smolecule.com. The process often begins with the hydrolysis of chlorosilane monomers to produce silanol intermediates, which then undergo condensation polymerization youtube.com.

Reactivity ModeDescriptionPotential Synthetic Utility
Intramolecular CyclizationReaction with internal functional groups, such as nitriles, to form cyclic structures smolecule.com.Synthesis of complex, polycyclic organosilicon compounds.
Nucleophilic AttackThe electrophilic silicon atom is susceptible to attack by nucleophiles, leading to the formation of siloxanes or silanols smolecule.com.A foundational reaction in the synthesis of silicone polymers.
Thermal ReactionsFormation of acid-base complexes with molecules like carbon monoxide and phosphine under specific conditions smolecule.com.Understanding and controlling the stability and reactivity of the silanone.

Application of Advanced Spectroscopic and Analytical Techniques for Real-time Monitoring

Given the fleeting existence of this compound, direct observation and characterization rely on sophisticated spectroscopic and analytical techniques capable of operating on very short timescales. Future progress in understanding and utilizing this compound is intrinsically linked to advancements in these observational methods.

Key techniques and future directions include:

Matrix Isolation Spectroscopy : This technique involves trapping highly reactive species, like silanones, in an inert gas matrix (e.g., argon) at cryogenic temperatures nih.gov. This allows for their stabilization and subsequent study using methods like infrared (IR) spectroscopy, which can provide invaluable structural information by analyzing the vibrational frequencies of the molecule without interference from rotation and translation nih.govazmax.co.jp. Combining experimental matrix isolation IR spectra with computational predictions is a powerful approach for unambiguous identification azmax.co.jp.

Laser Flash Photolysis (LFP) : LFP is a powerful tool for generating and studying transient species in real-time. A precursor molecule can be subjected to an intense, short pulse of light, leading to the formation of the desired intermediate, such as a silylene, which can then be oxidized to the silanone youtube.com. The subsequent reactions of the transient species can be monitored by time-resolved spectroscopy, providing kinetic data on its reactions with other molecules.

Advanced Mass Spectrometry : High-resolution mass spectrometry techniques, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS), are crucial for the characterization of organosilicon compounds and the products of their reactions researchgate.net. These methods allow for the precise determination of molecular formulas and can provide structural insights through the analysis of fragmentation patterns researchgate.net.

Further Refinement of Computational Models for Predictive Chemistry

Computational chemistry has become an indispensable tool in the study of transient and highly reactive molecules. Theoretical models can provide deep insights into the structure, bonding, and reactivity of species like this compound, guiding experimental efforts. The continued refinement of these models is a key future direction.

Areas for advancement include:

High-Accuracy Quantum Chemical Methods : The development and application of more accurate and computationally efficient quantum chemical methods are essential. Density Functional Theory (DFT) is a workhorse in this area, but the choice of functional and basis set is critical for obtaining reliable results for silicon compounds. Future work will involve benchmarking and developing new functionals that can more accurately describe the unique electronic structure of the Si=O double bond.

Modeling Reaction Dynamics : Beyond static calculations of structures and energies, there is a need for more sophisticated models that can simulate the dynamics of silanone reactions. This will allow for the prediction of reaction pathways, transition states, and product distributions, providing a more complete picture of the chemical processes involved.

Predictive Models for Materials Properties : As this compound is a precursor to silicone polymers, computational models that can predict the properties of the resulting materials are highly valuable. These models can help in the rational design of new polymers with tailored thermal, mechanical, and optical properties. Computational studies have already indicated that the phenyl group's conjugation with silicon d-orbitals contributes to the stability of the silanone functionality acs.org.

Computational ApproachApplication in Silanone ChemistryFuture Refinements
Density Functional Theory (DFT)Calculation of molecular geometry, vibrational frequencies, and reaction energetics azmax.co.jp.Development of new functionals optimized for heavy elements like silicon; improved treatment of solvent effects.
Ab initio MethodsHigh-accuracy calculations of bond energies and electronic structure.Increasing computational power will allow for the use of more sophisticated methods on larger systems.
Molecular Dynamics (MD)Simulation of the oligomerization process and the structure of resulting polymers.Development of more accurate force fields for organosilicon materials.

Design of Novel Architectures Utilizing Transient Silanone Reactivity

The ultimate goal of studying this compound is to harness its unique reactivity for the creation of novel and functional molecular architectures and materials. Its role as a building block in materials science is a significant area of emerging research smolecule.com.

Future applications in this domain may include:

Hyperbranched Polymers : The multi-functional nature of silane chemistry allows for the synthesis of complex polymer architectures. The controlled reaction of transient silanones could be a novel strategy for creating hyperbranched polysiloxanes, where the methyl and phenyl groups can be used to tune the solubility, viscosity, and thermal properties of the final material nih.gov.

Functional Coatings and Resins : The incorporation of this compound units into silicone resins can impart desirable properties such as high thermal stability and chemical resistance youtube.com. Future research will focus on developing synthetic methods that allow for precise control over the incorporation of these units, leading to advanced materials for coatings, adhesives, and composites.

Silicon-Containing Hybrid Materials : The reactivity of the Si=O bond could be exploited to graft siloxane chains onto other materials, such as inorganic nanoparticles or other polymers. This could lead to the development of novel hybrid materials with a unique combination of properties, leveraging the strengths of both the organic and inorganic components. The ability of organofunctional silanes to act as a "bridge" between inorganic substrates and polymers is a key concept in this area nih.gov.

Q & A

Q. How can systematic reviews address gaps in this compound’s applications in materials science?

  • Methodological Answer : Follow PRISMA guidelines to aggregate studies on silanone-doped polymers or surface coatings. Assess bias via ROBINS-I tool and stratify findings by synthesis method or application (e.g., dielectric materials). Meta-regression identifies understudied areas, such as biocompatibility or environmental persistence .

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